molecular formula C8H6ClF3O2S B1442813 4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE CAS No. 883146-03-0

4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE

Cat. No.: B1442813
CAS No.: 883146-03-0
M. Wt: 258.65 g/mol
InChI Key: PAGQPXLVRACSQQ-UHFFFAOYSA-N
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Description

4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE is an organosulfur compound that features a trifluoroethyl group attached to a benzenesulfonyl chloride moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence reactivity and stability. It is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the trifluoroethanol attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, trifluoroacetic acid derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoroethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate
  • Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester

Uniqueness

4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE is unique due to the presence of both the trifluoroethyl group and the benzenesulfonyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability. These properties make it a valuable reagent in various chemical synthesis processes and applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQPXLVRACSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883146-03-0
Record name 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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